molecular formula C9H19NO B13313553 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine

2-(Cyclobutylmethyl)-2-methoxypropan-1-amine

Cat. No.: B13313553
M. Wt: 157.25 g/mol
InChI Key: YPAGWUJATQVYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutylmethyl)-2-methoxypropan-1-amine is an organic compound characterized by a cyclobutylmethyl group attached to a methoxypropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine typically involves the following steps:

    Formation of Cyclobutylmethyl Halide: Cyclobutylmethanol is converted to cyclobutylmethyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.

    Alkylation Reaction: The cyclobutylmethyl halide is then reacted with 2-methoxypropan-1-amine in the presence of a base like sodium hydride or potassium carbonate to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclobutylmethyl ketone or aldehyde.

    Reduction: Formation of cyclobutylmethyl alcohol or amine.

    Substitution: Formation of substituted cyclobutylmethyl derivatives.

Scientific Research Applications

2-(Cyclobutylmethyl)-2-methoxypropan-1-amine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 2-(Cyclobutylmethyl)-2-methoxyethan-1-amine
  • 2-(Cyclobutylmethyl)-2-methoxybutan-1-amine
  • 2-(Cyclopropylmethyl)-2-methoxypropan-1-amine

Comparison: 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine is unique due to its specific cyclobutylmethyl group, which imparts distinct chemical and physical properties compared to similar compounds. The presence of the cyclobutyl ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-cyclobutyl-2-methoxy-2-methylpropan-1-amine

InChI

InChI=1S/C9H19NO/c1-9(7-10,11-2)6-8-4-3-5-8/h8H,3-7,10H2,1-2H3

InChI Key

YPAGWUJATQVYAX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC1)(CN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.